EZH2 Protein Degradation vs. C24 Inhibition in TNBC
In MDA-MB-468 triple-negative breast cancer cells, MS1943 reduced EZH2 protein levels in a concentration- and time-dependent manner, while the parent EZH2 inhibitor C24 (IC50 = 12 nM for catalytic inhibition) had no effect on EZH2 protein levels at any concentration tested. MS1943 also reduced SUZ12 protein levels, whereas C24 did not alter any PRC2 component. Conversely, C24 reduced the H3K27me3 mark more effectively than MS1943, confirming its potent catalytic inhibition but lack of degradation activity [1]. This evidence is from direct head-to-head experiments within the same study, using identical cell lines and conditions.
| Evidence Dimension | EZH2 protein level reduction in MDA-MB-468 cells |
|---|---|
| Target Compound Data | MS1943: Concentration- and time-dependent reduction of EZH2 and SUZ12 protein; minimal effect on EZH1, SUZ12, and EED protein levels |
| Comparator Or Baseline | C24 (EZH2 inhibitor, IC50 = 12 nM for catalytic activity): No effect on EZH2 or any PRC2 component protein levels; more effectively reduced H3K27me3 than MS1943 |
| Quantified Difference | Qualitative categorical difference: degradation vs. no degradation; C24 reduced H3K27me3 more potently but MS1943 uniquely reduced EZH2 protein |
| Conditions | MDA-MB-468 TNBC cells; western blot analysis; concentration range and time course as detailed in Fig. 1c-d |
Why This Matters
This direct comparison proves that MS1943's degradation mechanism is fundamentally distinct from catalytic inhibition; researchers studying EZH2 scaffolding functions or TNBC cytotoxicity must procure MS1943 rather than C24 or related inhibitors.
- [1] Ma A, Stratikopoulos E, Park KS, et al. Discovery of a first-in-class EZH2 selective degrader. Nature Chemical Biology. 2020;16(2):214-222. doi:10.1038/s41589-019-0421-4. PMID: 31819273. Fig. 1c-d. View Source
